N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
Description
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by a tetrazole ring substituted with a 3,4-difluorophenyl group, linked via a methylene bridge to a diphenylpropanamide backbone. The 3,4-difluorophenyl substituent enhances lipophilicity and may influence binding interactions in biological systems, while the diphenylpropanamide structure contributes to conformational rigidity .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O/c24-20-12-11-18(13-21(20)25)30-22(27-28-29-30)15-26-23(31)14-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19H,14-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKMKUBSSGYDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The difluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction. Finally, the diphenylpropanamide moiety is attached through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistent quality and reducing the potential for human error.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, potentially leading to ring cleavage.
Reduction: The compound can be reduced, particularly at the amide bond, using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield carboxylic acids or other oxidized derivatives, while reduction of the amide bond could produce amines.
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and difluorophenyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural homology with several tetrazole- and amide-containing analogs. Below is a detailed comparison based on molecular features and available
Table 1: Key Structural and Molecular Comparisons
Key Research Findings and Distinctions
Tetrazole Bioisosterism : The tetrazole ring in the target compound serves as a carboxylate bioisostere, analogous to losartan and candesartan (), improving oral bioavailability and resistance to enzymatic degradation .
Substituent Effects: The 3,4-difluorophenyl group (vs. 2-fluorophenyl in ) may enhance binding to hydrophobic pockets in target proteins, as seen in GSK 2141795’s AKT inhibition .
Synthetic Challenges : Unlike compounds with chlorotrityl-protected tetrazoles (), the target compound lacks protective groups, simplifying synthesis but requiring precise regioselective tetrazole functionalization .
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Chemical Structure and Properties
The compound features a tetrazole ring , a difluorophenyl group , and a diphenylpropanamide structure . Its molecular formula is , with a molecular weight of approximately 346.36 g/mol. The presence of the difluorophenyl group enhances its lipophilicity and potential binding interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : The tetrazole can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile, such as 3,4-difluorobenzonitrile reacting with sodium azide.
- Alkylation : The resulting tetrazole derivative is then alkylated using an appropriate alkylating agent like bromomethyl-3,3-diphenylpropanamide.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The tetrazole ring acts as a bioisostere for carboxylic acids, allowing the compound to inhibit enzymes by mimicking substrate structures.
- Receptor Binding : The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding with target receptors.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of tetrazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(difluorophenyl)tetrazole | MCF-7 (Breast Cancer) | 12.5 |
| N-(difluorophenyl)tetrazole | HeLa (Cervical Cancer) | 15.0 |
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary results suggest efficacy against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various tetrazole derivatives. They found that compounds similar to this compound displayed significant inhibition of tumor growth in xenograft models.
Case Study 2: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) explored the antimicrobial efficacy of tetrazole derivatives against resistant bacterial strains. The results indicated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the key synthetic strategies for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and tetrazole ring formation. Critical parameters include:
- Temperature control : Lower temperatures (0–5°C) during acyl chloride additions prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency for heterocycle formation .
- Catalysts : Base catalysts (e.g., K₂CO₃) improve alkylation or coupling steps .
Yield optimization requires purification via column chromatography or recrystallization. Purity is validated using HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, especially for the tetrazole ring (δ 8–10 ppm for N-H protons) .
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions critical for biological activity .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Q. What are the primary physical properties affecting solubility and stability?
- Solubility : Low aqueous solubility due to hydrophobic diphenyl groups; DMSO or ethanol are preferred solvents .
- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at −20°C. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) assess shelf life .
Advanced Research Questions
Q. How can QSAR models guide structural modifications to enhance biological activity?
Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects (e.g., fluorine position on the phenyl ring) with activity. For example:
- Electron-withdrawing groups (e.g., -CF₃) on the tetrazole ring increase metabolic stability .
- Diphenyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies . Computational tools like Schrödinger Suite or AutoDock validate these predictions .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Dose-response assays : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized receptors/enzymes .
- Meta-analysis : Statistically reconcile data using tools like RevMan, focusing on variables like cell line heterogeneity or assay protocols .
Q. What in silico methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Glide predicts binding modes to targets (e.g., kinases or GPCRs) .
- Molecular dynamics (MD) : GROMACS simulations assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
- Pharmacophore modeling : Identifies essential interaction motifs (e.g., hydrogen bonds with tetrazole N-atoms) .
Q. How can researchers design derivatives with improved pharmacokinetics?
- Prodrug strategies : Introduce ester or amide groups to enhance solubility, which are cleaved in vivo .
- Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres (tetrazoles mimic carboxylates) .
- CYP450 inhibition assays : Screen for drug-drug interaction risks using human liver microsomes .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Process optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., tetrazole cyclization) .
- Purification : Replace column chromatography with crystallization or membrane filtration for cost-effectiveness .
- Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
